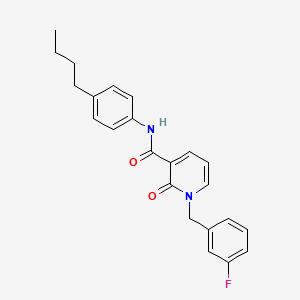

N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a carboxamide group at position 2. The compound features a 4-butylphenyl moiety on the carboxamide nitrogen and a 3-fluorobenzyl group at position 1 of the dihydropyridine ring.

Properties

IUPAC Name |

N-(4-butylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2/c1-2-3-6-17-10-12-20(13-11-17)25-22(27)21-9-5-14-26(23(21)28)16-18-7-4-8-19(24)15-18/h4-5,7-15H,2-3,6,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPMTBZTSFVRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Preparation of 4-butylphenylamine: This can be achieved through the reduction of 4-butyl nitrobenzene using hydrogen gas in the presence of a palladium catalyst.

Formation of 3-fluorobenzyl bromide: This involves the bromination of 3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.

Synthesis of the dihydropyridine core: This step involves the Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together under acidic conditions.

Coupling reactions: The final step involves coupling the 4-butylphenylamine and 3-fluorobenzyl bromide with the dihydropyridine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be used under appropriate conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a modulator of biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

Binding to receptors: Modulating the activity of certain receptors in the body.

Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

Altering gene expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607

- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

- Key Features :

- Comparison :

- The 4-ethoxy group in BMS-777607 may enhance metabolic stability compared to the 4-butylphenyl group in the target compound.

- The dual fluorine atoms (3-fluorophenyl and 4-fluorophenyl) likely improve target binding through electron-withdrawing effects, a feature partially shared with the 3-fluorobenzyl group in the target compound.

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Features a 4-acetylphenyl group and a 2-chloro-6-fluorobenzyl substituent .

- The chloro-fluoro substitution on the benzyl group may enhance steric and electronic interactions with hydrophobic binding pockets.

- Comparison :

Core Modifications and Functional Implications

Compound 6d

- Structure : (E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

- Key Features :

- Nitro groups at the 4-position of both phenyl and styryl substituents.

- A hydroxyl group at position 4 of the dihydropyridine core.

- The target compound’s 4-butylphenyl and 3-fluorobenzyl groups prioritize balanced lipophilicity, optimizing both solubility and cell permeability.

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Includes a biphenyl system with a chlorine substituent .

- Key Features :

- The biphenyl group introduces significant steric bulk, which may enhance binding to larger enzymatic pockets.

- Comparison :

- The 4-butylphenyl group in the target compound provides a linear alkyl chain, reducing steric hindrance compared to the rigid biphenyl system.

Biological Activity

N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 426.47 g/mol

The dihydropyridine core is known for its diverse biological activities, particularly in cardiovascular and neurological contexts.

1. Antioxidant Activity

Research indicates that compounds within the dihydropyridine class exhibit significant antioxidant properties. These properties are attributed to the ability of the dihydropyridine moiety to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that derivatives of dihydropyridines can effectively reduce oxidative stress markers in various cell lines.

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial growth.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which can lead to vasodilation and reduced blood pressure.

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry examined the antioxidant capacity of various dihydropyridine derivatives. The compound was found to significantly reduce reactive oxygen species (ROS) levels in human endothelial cells under oxidative stress conditions, highlighting its potential protective role against cardiovascular diseases.

Case Study 2: Antimicrobial Assessment

In a clinical trial evaluating new antimicrobial agents, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead candidate for developing new antibiotics.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of N-(4-butylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how might they influence its biological activity?

- Methodological Answer : The compound features a dihydropyridine core, a 3-fluorobenzyl group, and a 4-butylphenyl carboxamide substituent. The dihydropyridine core is associated with enzyme modulation (e.g., kinase inhibition) and redox activity . The 3-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 4-butylphenyl moiety may contribute to target selectivity by influencing steric interactions with binding pockets . Structural analogs with similar halogenated benzyl groups demonstrate improved potency in kinase inhibition assays, suggesting these substitutions are critical for target engagement .

Q. How can researchers validate the purity and stability of this compound during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, as used for structurally related dihydropyridine derivatives . Stability studies should include accelerated degradation testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to identify degradation products . For long-term storage, lyophilization and storage at -20°C under inert atmosphere (argon) are advised to prevent hydrolysis of the carboxamide bond .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Antiproliferative Activity : Use the MTT assay across cancer cell lines (e.g., MCF-7, A549, HepG2) with EC₅₀ determination over 72 hours .

- Enzyme Inhibition : Screen against kinase panels (e.g., Met, Axl) using fluorescence-based ADP-Glo™ assays (IC₅₀ values) .

- Microbial Susceptibility : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data between in vitro and cellular assays?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, off-target effects, or metabolic inactivation. To address this:

- Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Use siRNA knockdown of the target enzyme (e.g., Met kinase) to validate on-mechanism activity .

- Compare intracellular drug concentrations via LC-MS/MS with in vitro IC₅₀ values to assess bioavailability .

Q. What experimental designs are optimal for evaluating in vivo efficacy?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice implanted with Met-dependent tumors (e.g., GTL-16 gastric carcinoma). Administer the compound orally at 50–100 mg/kg/day for 21 days, monitoring tumor volume and body weight .

- Pharmacokinetics : Conduct cassette dosing in rodents to determine AUC, Cₘₐₓ, and half-life. Plasma and tissue samples should be analyzed via LC-MS/MS .

- Toxicity : Perform histopathological analysis of liver, kidney, and hematopoietic systems after 28-day repeated dosing .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridone 4-position to enhance solubility and reduce off-target kinase binding .

- Substituent Optimization : Replace the 4-butylphenyl group with bicyclic aromatics (e.g., naphthyl) to exploit hydrophobic pockets in target enzymes .

- Proteomic Profiling : Use KINOMEscan® to compare selectivity across 468 kinases, identifying structural motifs responsible for off-target interactions .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between structurally similar analogs?

- Methodological Answer : Variations in MICs (e.g., 32 µg/mL for S. aureus vs. 64 µg/mL for E. coli) can stem from differences in bacterial membrane permeability or efflux pump expression . To confirm, perform:

- Ethidium bromide accumulation assays to assess efflux pump inhibition.

- Membrane potential assays using DiSC₃(5) dye to evaluate compound penetration .

Key Comparative Data (Based on Structural Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.